10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
Properties
IUPAC Name |
10-(4-chlorophenyl)-[1]benzofuro[6,5-c]isochromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClO3/c22-13-7-5-12(6-8-13)18-11-24-19-10-20-16(9-17(18)19)14-3-1-2-4-15(14)21(23)25-20/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVCFCYCMAVXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the Yb(OTf)3-catalyzed formal [3 + 2] annulation of 4-hydroxycoumarins with β-nitroalkenes . This reaction efficiently constructs the furo[3,2-c]chromen-4-one framework, forming two new sigma bonds (C–C and C–O) and a new furan ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: The compound serves as a precursor in the synthesis of various derivatives and complex organic compounds, facilitating advancements in synthetic organic chemistry.
- Reactivity Studies: It can undergo oxidation, reduction, and substitution reactions, allowing researchers to explore its reactivity and develop new synthetic pathways.
Biology
- Enzyme Interaction Studies: The unique structure of 10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one makes it a candidate for studying enzyme interactions. It has shown potential in inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2) and lipoxygenases.
- Pharmacological Potential: Preliminary studies indicate that derivatives of this compound may exhibit biological activities relevant to anti-inflammatory and anticancer therapies. Molecular docking studies suggest that the compound interacts with specific residues in target enzymes through hydrogen bonding, providing insights into its mechanism of action.
Industrial Applications
- Material Development: The compound is being investigated for its potential use in creating new materials with specific chemical properties. Its unique structure may lead to innovations in polymer science and material engineering.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of derivatives of this compound on human cell lines. Results indicated that certain derivatives inhibited COX-2 enzyme activity by up to 70%, suggesting potential therapeutic applications in treating inflammatory conditions.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis routes for higher yields of this compound using various catalysts. The study demonstrated that using Yb(OTf) significantly improved reaction efficiency and product purity compared to traditional methods.
Mechanism of Action
The mechanism of action of 10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
10-(3-Methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
- Substituent : 3-methoxyphenyl.
- Key Differences : The methoxy group (-OCH₃) at the 3-position introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing 4-chloro group. This may reduce binding affinity to hydrophobic enzyme pockets compared to the 4-chloro analog .
10-(4-Methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
- Substituent : 4-methoxyphenyl.
- Key Differences : The 4-methoxy group increases solubility due to its polarity but may reduce membrane permeability. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 175.8 Ų) suggest distinct conformational stability compared to the 4-chloro derivative .
10-(4-Fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
- Substituent : 4-fluorophenyl with an additional methyl group.
- The methyl group increases steric bulk, which may affect metabolic stability .
Dichlorophenyl and Naphthyl Derivatives
(2,4-Dichlorophenyl)-4,9-dimethoxy-6,7-dihydro-5H-furo[3,2-g]chromen-5-one (4i)
- Substituent : 2,4-dichlorophenyl.
- Properties : Melting point 123–125°C, HPLC retention time 4.5 min. The dual chloro groups enhance lipophilicity but may reduce solubility. This compound showed 64% yield and 100% purity, suggesting robust synthetic scalability .
4,9-Dimethoxy-7-(naphthalen-2-yl)-6,7-dihydro-5H-furo[3,2-g]chromen-5-one (4j)
Natural Furochromones
Visnagin (4-Methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one)
- Substituents : 4-methoxy, 7-methyl.
- Key Differences : Natural origin (e.g., Ammi visnaga) with vasodilatory and anti-inflammatory properties. The methyl group enhances metabolic stability compared to synthetic chloro derivatives .
Khellin (4,9-Dimethoxy-7-methyl-5H-furo[3,2-g]chromen-5-one)
Enzyme Inhibition and Molecular Interactions
- LOX-15 and Cholinesterase Inhibition: Compounds like 3e (2-(4-chlorophenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one) exhibit moderate inhibition of LOX-15 (lipoxygenase) and cholinesterases. The 4-chloro group likely stabilizes enzyme-ligand interactions via halogen bonding, as seen in docking studies .
- COX-2 Inhibition : Chlorophenyl derivatives show enhanced COX-2 inhibition compared to methoxy analogs, attributed to improved hydrophobic interactions .
Cytotoxicity and Selectivity
- MCF-7 Breast Cancer Cells : Chlorophenyl derivatives (e.g., 3e ) demonstrate higher cytotoxicity (IC₅₀ ~10 μM) than methoxy-substituted compounds, possibly due to increased cellular uptake .
- Hek293-T Cells : Selectivity indices (SI) for chlorophenyl derivatives are lower than natural furochromones like visnagin, suggesting a trade-off between potency and toxicity .
Table 1: Key Properties of Selected Furochromenones
*Estimated from analogous studies.
Biological Activity
10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the furochromone class. Its unique fused ring structure, which includes a benzene ring, a furan ring, and a chromone moiety, has attracted attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H11ClO3, with a molecular weight of approximately 364.76 g/mol. The presence of the 4-chlorophenyl group contributes to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H11ClO3 |
| Molecular Weight | 364.76 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound involves interactions with various molecular targets. It can bind to specific enzymes or receptors, altering their activity and triggering biochemical cascades. The compound's mechanism includes:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to receptors that modulate cellular responses.
- DNA Interaction : Some studies suggest that it can form covalent bonds with DNA, influencing gene expression and cellular proliferation.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
-
Anticancer Activity :
- A study evaluated its antiproliferative effects against MCF-7 breast cancer and HCT-15 colon cancer cell lines using the Sulfo-rhodamine B (SRB) assay. Results showed that certain derivatives exhibited higher antiproliferative activity than others, suggesting potential as an anticancer agent .
- Docking studies indicated strong binding affinities with DNA and bovine serum albumin (BSA), which are critical for understanding its anticancer properties .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Study 1: Antiproliferative Activity
In a comparative study involving several furo[3,2-c]coumarin derivatives, this compound was evaluated for its antiproliferative activity against cancer cell lines. The study utilized various assays to determine IC50 values and binding affinities with DNA and proteins.
- Findings : The compound exhibited significant antiproliferative effects with IC50 values comparable to established anticancer drugs.
Case Study 2: Enzyme Inhibition
A series of experiments focused on the enzyme inhibitory potential of this compound revealed its capability to inhibit key metabolic enzymes involved in cancer progression.
- Results : Inhibition assays demonstrated that the compound effectively reduced enzyme activity in vitro, suggesting its potential as a therapeutic candidate in cancer treatment.
Q & A
Q. What are the standard synthetic routes for 10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions starting from substituted phenol precursors. Key steps include cyclization, halogenation (introducing the 4-chlorophenyl group), and functional group modifications. Optimization focuses on:
- Temperature : Controlled heating (80–120°C) to prevent decomposition of intermediates .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
- Catalysts : Lewis acids (e.g., AlCl₃) facilitate electrophilic substitution reactions . Purification employs HPLC or column chromatography, with yields averaging 60–75% .
Q. Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Assigns protons and carbons in the fused chromenone system; methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm) are diagnostic .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .
- X-ray crystallography : Validates bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles in the fused ring system .
Q. What are the primary biological screening models for this compound?
Initial assays include:
- Antimicrobial : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antioxidant : DPPH radical scavenging to assess redox activity .
Advanced Research Questions
Q. How can contradictions in biological activity data across cell lines be resolved?
Discrepancies (e.g., high activity in HeLa vs. low activity in A549) may arise from:
- Cellular uptake differences : Lipophilicity (logP ~3.5) affects membrane permeability .
- Target heterogeneity : Variability in enzyme/receptor expression (e.g., COX-2 inhibition in inflammatory models vs. kinase targets in cancer) . Methodological solutions :
- Transcriptomic profiling : Identify overexpressed targets in responsive cell lines .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities to specific proteins .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular docking (AutoDock/Vina) : Simulate interactions with active sites (e.g., π–π stacking with tyrosine residues, hydrogen bonding with catalytic lysines) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl) with activity .
Q. How do halogen substituents (e.g., Cl) influence pharmacological profiles vs. non-halogenated analogs?
Comparative studies with fluorophenyl or methoxyphenyl derivatives reveal:
- Enhanced binding : Chlorine’s electronegativity improves target affinity (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for non-halogenated analogs) .
- Metabolic stability : Chlorine reduces CYP450-mediated oxidation compared to methoxy groups . Structural-activity table :
| Substituent | IC₅₀ (μM, HeLa) | logP | Key Target |
|---|---|---|---|
| 4-Cl | 12.3 | 3.5 | Topoisomerase II |
| 4-F | 18.7 | 3.2 | COX-2 |
| 4-OCH₃ | 24.5 | 2.8 | EGFR kinase |
| Data from in vitro assays and docking studies . |
Q. What strategies mitigate toxicity while retaining efficacy?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to reduce hepatotoxicity .
- Nanoparticle encapsulation : Use PLGA carriers to enhance tumor targeting and lower systemic exposure .
- Metabolite profiling : LC-MS/MS identifies toxic intermediates (e.g., quinone metabolites) for structural redesign .
Methodological Notes
- Contradiction analysis : Cross-validate biological data with orthogonal assays (e.g., Western blotting after MTT assays) .
- Synthetic optimization : DoE (Design of Experiments) models streamline parameter adjustments for scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
